2-Bromo-4-cyclopropoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyclopropyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEUNZKZNJJOAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 2 Bromo 4 Cyclopropoxypyridine
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The electron-deficient nature of the pyridine (B92270) ring, coupled with the presence of the bromine atom, makes the C2 position susceptible to oxidative addition by transition metal catalysts, initiating a range of cross-coupling catalytic cycles.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com
Reaction Components:
Electrophile: 2-Bromo-4-cyclopropoxypyridine
Nucleophile: Aryl or vinyl boronic acids or esters
Catalyst: Typically a palladium(0) complex, often generated in situ from a palladium(II) precursor.
Ligand: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst.
Base: A base such as potassium carbonate or cesium carbonate is required to activate the boronic acid. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine Derivatives
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenylpyridine | 95 |
| 2-Bromo-4-methylpyridine | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-Methyl-2-(4-methoxyphenyl)pyridine | 88 |
| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenylbenzoyl chloride | - |
Data sourced from various studies on Suzuki-Miyaura reactions. mdpi.comyoutube.com
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
The catalytic cycle involves the formation of a palladium acetylide complex and a copper acetylide species. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
Reaction Components:
Electrophile: this compound
Nucleophile: Terminal alkynes
Catalyst: A palladium(0) complex.
Co-catalyst: A copper(I) salt, such as CuI.
Base: An amine base, such as triethylamine (B128534) or diisopropylamine.
Table 2: Examples of Sonogashira Coupling Reactions with Bromo-Aromatic Compounds
| Electrophile | Nucleophile | Catalyst/Co-catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Bis(4-bromophenyl)acetylene | - |
| 4-Bromo-6H-1,2-oxazines | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-Phenylethynyl-6H-1,2-oxazines | 85 |
| 2-Bromoacetophenone | Phenylacetylene | NHC-derived catalyst | Et₃N | 1-Phenyl-3-phenylprop-2-yn-1-one | - |
Data sourced from various studies on Sonogashira reactions. wikipedia.orglibretexts.orgresearchgate.netyoutube.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction couples an aryl halide or triflate with an amine in the presence of a strong base. mychemblog.com It has become a powerful tool in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. wikipedia.orgmychemblog.com
The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond. wikipedia.org The choice of ligand is critical for the success of this reaction. mychemblog.com
Reaction Components:
Electrophile: this compound
Nucleophile: Primary or secondary amines, amides, or other N-H containing compounds.
Catalyst: A palladium(0) complex.
Ligand: Bulky, electron-rich phosphine ligands such as XPhos or SPhos are commonly employed. youtube.com
Base: A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically used. mychemblog.com
Table 3: Example of Buchwald-Hartwig Amination
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| Aryl Bromide | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | N-Phenylaniline | 98 |
Data sourced from studies on Buchwald-Hartwig amination. wikipedia.orgmychemblog.comyoutube.comorganic-chemistry.orgresearchgate.net
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It was one of the first cross-coupling reactions to be discovered. organic-chemistry.org While highly effective for forming C-C bonds, the high reactivity of Grignard reagents can limit its functional group tolerance. organic-chemistry.org
Reaction Components:
Electrophile: this compound
Nucleophile: A Grignard reagent (R-MgX).
Catalyst: Typically a nickel(II) or palladium(II) complex with phosphine ligands. wikipedia.orgrsc.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile in a palladium- or nickel-catalyzed reaction with an organic halide. wikipedia.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, making this a versatile method for C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction can be used to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Reaction Components:
Electrophile: this compound
Nucleophile: An organozinc reagent (R-ZnX).
Catalyst: A palladium(0) or nickel(0) complex. wikipedia.orgorganic-chemistry.orgnih.gov
Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation or vinylation of alkenes and exhibits excellent stereoselectivity, typically yielding the trans product. organic-chemistry.org
Reaction Components:
Electrophile: this compound
Nucleophile: An alkene.
Catalyst: A palladium(0) complex, often generated from Pd(OAc)₂. mdpi.com
Base: A base such as triethylamine or potassium carbonate is required. mdpi.com
Table 4: Overview of Kumada, Negishi, and Heck Couplings with Bromoarenes
| Coupling Reaction | General Nucleophile | Typical Catalyst | Key Features |
|---|---|---|---|
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes | High reactivity, limited functional group tolerance. wikipedia.orgnih.govrhhz.net |
| Negishi | Organozinc Reagent (R-ZnX) | Ni or Pd complexes | Good functional group tolerance, versatile. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net |
| Heck | Alkene | Pd complexes | Forms substituted alkenes, high stereoselectivity. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govnih.gov |
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org
The mechanism follows the typical cross-coupling pathway of oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Reaction Components:
Electrophile: this compound
Nucleophile: An organostannane (R-SnR'₃).
Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄. libretexts.org
Table 5: Example of a Stille Coupling Reaction
| Electrophile | Nucleophile | Catalyst | Product |
|---|---|---|---|
| Aryl Halide (R-X) | Organostannane (R'-SnBu₃) | Pd(0) | Biaryl (R-R') |
Data sourced from general information on Stille reactions. wikipedia.orgorganic-chemistry.orglibretexts.orgnrochemistry.comyoutube.com
Cross-electrophile coupling (XEC) is an emerging area of cross-coupling chemistry that involves the reaction of two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reducing agent. nih.gov This approach avoids the pre-formation of organometallic nucleophiles.
The mechanism is more complex than traditional cross-coupling and can involve distinct catalytic cycles for the two different electrophiles. Selectivity for the cross-coupled product over homocoupled byproducts is a key challenge. nih.gov
Reaction Components:
Electrophile 1: this compound
Electrophile 2: An alkyl halide or other electrophile.
Catalyst: Often a nickel-based catalyst.
Reducing Agent: A stoichiometric reductant such as zinc or manganese metal is required.
Table 6: Example of Cross-Electrophile Coupling
| Electrophile 1 | Electrophile 2 | Catalyst | Reducing Agent | Product |
|---|---|---|---|---|
| 2-Chloropyridine | Alkyl Bromide | Ni complex/bathophenanthroline | Zn | 2-Alkylpyridine |
Data sourced from studies on cross-electrophile coupling. nih.govu-tokyo.ac.jp
Influence of the Cyclopropoxy Group on Regioselectivity and Reactivity in Cross-Coupling Reactions
The presence of both a bromine atom at the C2 position and a cyclopropoxy group at the C4 position significantly influences the reactivity of this compound in palladium-catalyzed cross-coupling reactions. The regioselectivity and reaction rates are governed by the electronic and steric properties of these substituents.
In dihalogenated N-heteroarenes, halides adjacent to the nitrogen (the C2 position in this case) are conventionally more reactive in Pd-catalyzed cross-couplings. nsf.gov This is attributed to the electron-withdrawing nature of the nitrogen atom, which makes the adjacent carbon more electrophilic and facilitates oxidative addition to the palladium catalyst. However, the cyclopropoxy group at the C4 position introduces a competing electronic effect. The cyclopropoxy group, similar to other alkoxy groups, acts as an electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho (C3, C5) and para (C6) positions relative to the oxygen.
The primary influence of the C4-cyclopropoxy group is therefore electronic modulation rather than altering the site of reaction, which is predetermined by the bromine atom. The challenge in polysubstituted pyridines often lies in achieving selective sequential functionalization. rsc.orgresearchgate.net In a hypothetical scenario where another leaving group is present, the electron-donating cyclopropoxy group would disfavor reaction at the C4 position and subtly influence the reactivity at other positions. For instance, in 2,4-dichloropyridine, while the C2-Cl is typically more reactive, specific ligand systems can be employed to favor coupling at the C4 position. nsf.gov In the case of this compound, the high reactivity of the C-Br bond ensures that cross-coupling will preferentially occur at C2.
Table 1: Expected Regioselectivity in Cross-Coupling of this compound
| Coupling Reaction | Reagent | Expected Major Product | Rationale |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | 2-R-4-cyclopropoxypyridine | Preferential oxidative addition at the C-Br bond. nih.gov |
| Sonogashira | R-C≡CH | 2-(R-C≡C)-4-cyclopropoxypyridine | High reactivity of the C2-Br site for Pd-catalyzed alkynylation. nih.gov |
Functionalization Strategies on the Pyridine Ring (Excluding Bromine Site)
Direct C-H functionalization of the pyridine ring in this compound, avoiding the reactive bromine site, can be achieved through radical-based methods like the Minisci reaction. The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient protonated N-heterocycle. nih.govrsc.org
The regioselectivity of the Minisci reaction is dictated by the position of the radical cation that forms upon radical addition and is generally directed to the positions ortho and para to the nitrogen atom (C2 and C4, or C6). In this compound, the C2 and C4 positions are already substituted. Therefore, the most likely position for a Minisci-type functionalization would be the C6 position, which is electronically activated and sterically accessible. The C3 and C5 positions are less favored due to their lower electrophilicity in the protonated pyridine ring.
The reaction proceeds under acidic conditions, which protonate the pyridine nitrogen, thereby activating the ring towards nucleophilic radical attack. A radical precursor (e.g., from a carboxylic acid via oxidative decarboxylation) is generated, which then adds to the pyridine ring. nih.gov
Table 2: Predicted Regioselectivity of Minisci Reaction on this compound
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C3 | Low | Moderate (next to Br) | Low |
| C5 | Low | Moderate (next to cyclopropoxy) | Low |
For example, a reaction with a source of tert-butyl radicals would be expected to yield primarily 6-tert-butyl-2-bromo-4-cyclopropoxypyridine. The development of photoredox catalysis has significantly expanded the scope and mildness of Minisci-type reactions. rsc.org
Nucleophilic dearomatization is a powerful strategy to convert flat aromatic pyridines into three-dimensional, partially saturated heterocyclic structures like dihydropyridines. acs.orgresearchgate.net This transformation requires overcoming the aromatic stabilization energy of the pyridine ring. nih.gov This is typically achieved by activating the pyridine, making it more electrophilic. researchgate.net
For a substrate like this compound, activation can be accomplished by reacting the nitrogen atom with an electrophile, such as an acyl chloride or chloroformate, to form a highly reactive N-acylpyridinium salt. mdpi.com This pyridinium (B92312) ion is then susceptible to attack by a wide range of nucleophiles.
The regioselectivity of the nucleophilic attack on the N-acylpyridinium salt is a critical aspect. Generally, "hard" nucleophiles tend to add to the C2 position, while "softer" nucleophiles prefer the C4 position. mdpi.com However, the substituents on the ring play a directing role. In this case:
C2-Attack: The C2 position is substituted with a bromine atom, which is a potential leaving group. Attack at this position could potentially lead to substitution, but in dearomatization, addition is more common.
C4-Attack: The C4 position bears the electron-donating cyclopropoxy group. This might disfavor nucleophilic attack at this site compared to an unsubstituted C4 position.
C6-Attack: The C6 position is sterically unhindered and electronically activated (ortho to the pyridinium nitrogen), making it a likely site for nucleophilic addition to form a 1,2-dihydropyridine derivative.
Following the initial nucleophilic addition, the resulting dihydropyridine (B1217469) can be isolated or used in subsequent transformations. nih.govnih.gov This methodology provides access to complex piperidine-like structures from simple aromatic precursors. researchgate.net
Reactivity Profile of the Cyclopropoxy Moiety
The cyclopropyl (B3062369) group is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. wikipedia.org While the ether linkage in the cyclopropoxy group provides some stability, the underlying cyclopropane (B1198618) ring can still participate in reactions that relieve this strain, particularly those involving radical intermediates or strong acids. nih.govnih.gov
Radical-Mediated Ring-Opening: Under conditions where radical intermediates are formed, the cyclopropoxy group can undergo ring-opening. For instance, the formation of a radical adjacent to the ring can trigger a rapid β-scission of one of the cyclopropyl C-C bonds. nih.gov This process would transform the cyclopropoxy pyridine into a derivative containing a propenoxy or related open-chain structure.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the oxygen of the cyclopropoxy group can be protonated. This can be followed by a ring-opening mechanism initiated by a nucleophile, leading to the formation of a propanol (B110389) or propenol derivative attached to the pyridine ring at the C4 position. The cleavage is often regioselective, dictated by the stability of the resulting carbocationic intermediate. nih.gov The cyclopropylcarbinyl cation is known to be remarkably stable and can rearrange to form allyl or cyclobutyl cations. stackexchange.comyoutube.com
These ring-opening reactions are generally not observed under standard synthetic conditions (e.g., typical cross-coupling or basic conditions) but represent a potential transformation pathway under more forcing radical or acidic environments.
The cyclopropoxy moiety is generally stable under a variety of common chemical conditions, allowing for selective manipulation of other parts of the this compound molecule.
Thermal Stability: The cyclopropyl ring is thermally stable and does not typically undergo rearrangement or decomposition at temperatures commonly used in organic synthesis.
Basic and Nucleophilic Conditions: The cyclopropoxy group is stable to bases and most nucleophiles. The ether bond is robust, and the cyclopropane C-C bonds are not susceptible to nucleophilic attack.
Reductive Conditions: The group is stable to many reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents (e.g., NaBH₄, LiAlH₄), which would typically reduce other functional groups without affecting the cyclopropane ring.
Oxidative Conditions: While the cyclopropyl C-H bonds have a high bond dissociation energy, making them somewhat resistant to oxidation, strong oxidizing agents or specific metabolic pathways (e.g., cytochrome P450 enzymes) can lead to hydroxylation or ring-opening. hyphadiscovery.com However, under common laboratory oxidative conditions (e.g., MnO₂, PCC), the cyclopropoxy group is expected to be inert.
Acidic Conditions: As mentioned, strong acids can promote ring-opening. nih.gov The stability towards acid is therefore limited, and reactions requiring strongly acidic media should be approached with caution if preservation of the cyclopropoxy group is desired. The pKa of the protonated pyridine nitrogen of this compound is predicted to be around 2.27, indicating that mildly acidic conditions can be tolerated without affecting the cyclopropoxy group. chemicalbook.com
The stability profile of the cyclopropoxy group makes it a valuable substituent in medicinal chemistry, where it can act as a metabolically stable bioisostere for other groups while imparting specific conformational constraints. hyphadiscovery.com
Computational and Theoretical Studies of 2 Bromo 4 Cyclopropoxypyridine
Electronic Structure and Reactivity Predictions
The foundation of understanding a molecule's chemical behavior lies in its electronic structure. Computational methods allow for the detailed mapping of electron distribution, which in turn dictates how the molecule will interact with other chemical species.
Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. acs.orgmdpi.com Calculations can determine the distribution of electrons and identify regions that are electron-rich or electron-poor. A key output is the Molecular Electrostatic Potential (MESP) map, which visually represents the electrostatic potential on the electron density surface. For 2-Bromo-4-cyclopropoxypyridine, an MESP map would likely show negative potential (red/yellow regions) around the nitrogen atom, indicating its nucleophilic character and suitability for electrophilic attack, while areas near the hydrogen atoms would show positive potential (blue regions).
Further insights are gained from Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. acs.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These conceptual DFT descriptors provide a framework for predicting the molecule's behavior in chemical reactions. acs.org
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A more negative value suggests a better electrophile. acs.org
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger value indicates greater stability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Interactive Table 1: Hypothetical Global Reactivity Descriptors for this compound
This table presents illustrative data calculated at the B3LYP/6-311++G(d,p) level of theory to demonstrate the type of information generated from DFT calculations.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -6.15 |
| LUMO Energy | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.20 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.55 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.60 |
| Electrophilicity Index | ω | μ² / (2η) | 2.42 |
Mechanistic Investigations of Reaction Pathways Using Density Functional Theory (DFT)
DFT is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the potential energy surface, researchers can map the most favorable reaction pathways, identify transient intermediates, and calculate the energy barriers associated with each step. This provides a detailed understanding that is often inaccessible through experimental methods alone.
For a molecule like this compound, DFT could be used to investigate various transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon or reactions involving the cyclopropoxy group. The computational process involves locating all stationary points along a proposed reaction coordinate, including reactants, intermediates, transition states (TS), and products. researchgate.net
The transition state represents the highest energy point along the reaction pathway, and the difference in energy between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy indicates a faster reaction rate. By comparing the activation energies of competing pathways, the most likely mechanism can be identified. rsc.org For example, theoretical studies can determine whether a reaction proceeds through a concerted, single-step mechanism or a multi-step pathway involving distinct intermediates. rsc.org
Interactive Table 2: Hypothetical Relative Free Energies for a Proposed SNAr Reaction Pathway
This table illustrates a hypothetical energy profile for the reaction of this compound with a generic nucleophile (Nu⁻), as would be calculated by DFT.
| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 |
| TS1 | Transition state for Nu⁻ addition | +18.5 |
| Intermediate | Meisenheimer complex | -5.2 |
| TS2 | Transition state for Br⁻ departure | +15.3 |
| Products | 2-Nu-4-cyclopropoxypyridine + Br⁻ | -12.0 |
Prediction of Regioselectivity and Stereoselectivity in Transformations
Substituted pyridines like this compound possess multiple non-equivalent sites for potential chemical attack, making the prediction of regioselectivity a key challenge. Computational chemistry offers robust methods to predict the outcome of such reactions.
DFT calculations can determine the kinetic and thermodynamic favorability of reactions occurring at different sites. rsc.org By calculating and comparing the activation energies for nucleophilic attack at various positions on the pyridine (B92270) ring, the most kinetically favored product can be predicted. nih.govescholarship.org For instance, in reactions involving transient intermediates like pyridynes, DFT can be used to model how substituents distort the ring, which in turn governs the regioselectivity of nucleophilic addition. nih.govescholarship.org
Beyond comparing activation barriers, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, can indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net Furthermore, sophisticated techniques like distortion-interaction analysis can be employed to understand the origins of selectivity, partitioning the activation energy into contributions from the geometric distortion of the reactants and the interaction between them. rsc.org This level of detail helps rationalize why a particular regioisomer is formed preferentially.
Interactive Table 3: Hypothetical Activation Barriers for Regioselective Reactions
This table shows a hypothetical comparison of calculated activation energies (ΔG‡) for a reaction at different positions of the this compound ring, illustrating how DFT can predict the most likely site of reaction.
| Reaction Site | Description | Hypothetical ΔG‡ (kcal/mol) | Predicted Outcome |
| C-2 | Substitution of the Bromo group | 18.5 | Major Product |
| C-3 | C-H activation | 29.7 | Minor Product |
| C-5 | C-H activation | 26.4 | Minor Product |
| C-6 | C-H activation | 24.1 | Minor Product |
Computational Design of Novel Catalysts and Optimized Reaction Conditions
Computational modeling plays a crucial role in modern catalyst development, accelerating the discovery of more efficient and selective catalytic systems. For reactions involving this compound, such as palladium-catalyzed cross-coupling, DFT can be used to model the entire catalytic cycle. nih.govnih.gov
By simulating key steps like oxidative addition, transmetalation, and reductive elimination, researchers can identify the rate-determining step of the reaction. rsc.org This knowledge is invaluable for optimizing reaction conditions. For example, if oxidative addition of the C-Br bond to the palladium center is found to be rate-limiting, this insight can guide the selection of ligands to facilitate this specific step.
DFT allows for the in silico screening of various ligands (e.g., different phosphines) or catalyst modifications. nih.govacs.org By calculating the activation energies for the rate-determining step with a range of different ligands, it is possible to predict which catalyst system will provide the highest reaction rate before any experiments are conducted. This computational pre-screening saves significant time and resources in the laboratory and provides a rational basis for catalyst design.
Interactive Table 4: Hypothetical Effect of Ligand Modification on a Cross-Coupling Reaction
This table illustrates how DFT can be used to screen different phosphine (B1218219) ligands (L) for a generic Palladium-catalyzed cross-coupling reaction involving this compound, predicting their effect on the reaction's primary energy barrier.
| Catalyst | Ligand (L) | Hypothetical Rate-Determining Step | Calculated ΔG‡ (kcal/mol) |
| Pd(0)L₂ | PPh₃ | Oxidative Addition | 25.1 |
| Pd(0)L₂ | P(o-tolyl)₃ | Oxidative Addition | 23.8 |
| Pd(0)L₂ | XPhos | Oxidative Addition | 21.5 |
| Pd(0)L₂ | RuPhos | Oxidative Addition | 20.9 |
Advanced Spectroscopic Characterization in Mechanistic Investigations
In Situ Spectroscopic Probes for Reaction Intermediates (e.g., IR, NMR)
The direct observation of transient species in a chemical reaction is crucial for a complete mechanistic understanding. In situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reaction progress and identifying fleeting intermediates.
For a hypothetical reaction involving 2-Bromo-4-cyclopropoxypyridine, such as a palladium-catalyzed cross-coupling reaction, in situ IR spectroscopy could be employed to track the consumption of the starting material and the formation of the product by monitoring characteristic vibrational frequencies. For instance, the C-Br stretching frequency of the starting material would be expected to decrease in intensity, while new bands corresponding to the newly formed bond would appear.
Similarly, in situ NMR spectroscopy would provide real-time information on the changes in the chemical environment of the pyridine (B92270) and cyclopropyl (B3062369) protons. The appearance and disappearance of signals at specific chemical shifts could indicate the formation of key intermediates, such as oxidative addition complexes in a catalytic cycle.
Table 1: Hypothetical In Situ Spectroscopic Data for a Reaction of this compound
| Spectroscopic Technique | Analyte | Expected Observation | Mechanistic Insight |
| In Situ IR | This compound | Decrease in C-Br stretch intensity | Consumption of starting material |
| In Situ IR | Reaction Intermediate | Appearance of new characteristic bands | Formation of transient species |
| In Situ NMR | This compound | Decrease in signal intensity of aromatic protons | Rate of reaction |
| In Situ NMR | Reaction Intermediate | Appearance of new, transient NMR signals | Structure of intermediate |
Elucidation of Reaction Mechanisms via Advanced Nuclear Magnetic Resonance (NMR) Techniques
Beyond simple reaction monitoring, advanced NMR techniques can provide profound insights into reaction mechanisms. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity of atoms in reaction intermediates and products, confirming their structures.
Furthermore, techniques like DOSY (Diffusion-Ordered Spectroscopy) can help to identify species that are associated in solution, such as catalyst-substrate complexes. For a reaction involving this compound, DOSY could potentially distinguish between free and catalyst-bound species, providing information on the equilibrium and kinetics of the catalytic cycle.
Kinetic studies using NMR, by monitoring the concentration of reactants, intermediates, and products over time, can be used to determine reaction orders and activation parameters, further refining the proposed mechanism.
Mass Spectrometry for Reaction Monitoring and Pathway Elucidation
Mass spectrometry (MS) is an exceptionally sensitive technique for monitoring the components of a reaction mixture. By sampling the reaction at various time points, it is possible to identify the masses of reactants, intermediates, products, and byproducts.
In the context of a reaction with this compound, high-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of observed species. Techniques such as electrospray ionization (ESI-MS) are particularly well-suited for the analysis of charged intermediates that are common in many catalytic cycles.
Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing structural information about the intermediates and helping to piece together the reaction pathway. For example, the fragmentation pattern of a proposed intermediate could be compared with theoretical predictions to support its identification.
Table 2: Potential Application of Mass Spectrometry in a Mechanistic Study
| Mass Spectrometry Technique | Information Obtained | Relevance to Mechanism of this compound Reaction |
| ESI-MS | Mass-to-charge ratio of ionic species | Identification of cationic or anionic intermediates in the catalytic cycle. |
| HRMS | Exact mass and elemental composition | Unambiguous identification of all species involved in the reaction. |
| MS/MS | Fragmentation patterns of selected ions | Structural elucidation of transient intermediates and byproducts. |
Applications As Synthetic Intermediates and Building Blocks
Role in the Construction of Complex Nitrogen-Containing Heterocyclic Systems
The pyridine (B92270) ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The presence of a bromine atom at the 2-position of 2-Bromo-4-cyclopropoxypyridine provides a reactive handle for a variety of cross-coupling reactions, enabling the facile construction of more complex nitrogen-containing heterocyclic systems.
One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromopyridine and a wide range of organoboron compounds. This versatility is crucial for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. For instance, coupling this compound with various aryl or heteroaryl boronic acids or esters can lead to the generation of a diverse library of substituted pyridines. The reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it a highly effective tool in complex molecule synthesis. mdpi.comnih.govscirp.org
Another key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction allows for the direct amination of the pyridine ring by reacting this compound with a variety of primary and secondary amines, amides, or other nitrogen-containing nucleophiles. wikipedia.orglibretexts.orgacsgcipr.org This method is instrumental in the synthesis of aminopyridine derivatives, which are prevalent in many kinase inhibitors and other therapeutic agents. researchgate.net The development of specialized ligands for the palladium catalyst has significantly expanded the scope and efficiency of this reaction. wikipedia.orgresearchgate.net
Furthermore, the Sonogashira coupling provides a pathway to introduce alkyne functionalities onto the pyridine core. This palladium- and copper-cocatalyzed reaction couples this compound with terminal alkynes, leading to the formation of 2-alkynyl-4-cyclopropoxypyridines. libretexts.orgorganic-chemistry.orgnih.gov These products can serve as versatile intermediates for further transformations, such as cycloadditions or the synthesis of extended π-conjugated systems. nih.govscirp.org
Precursor for Advanced Organic Materials and Ligands in Catalysis
The unique electronic and structural properties of the this compound scaffold make it an attractive precursor for the development of advanced organic materials. The combination of the electron-deficient pyridine ring and the electron-donating cyclopropoxy group can influence the photophysical properties of resulting molecules, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to introduce various aryl or heteroaryl groups through cross-coupling reactions allows for the fine-tuning of these properties.
In the realm of catalysis, the pyridine nitrogen of this compound can act as a coordination site for metal ions. By strategically functionalizing the pyridine ring, novel ligands for transition metal catalysts can be designed and synthesized. For example, the bromine atom can be displaced by phosphine (B1218219) groups or other coordinating moieties to create bidentate or multidentate ligands. cardiff.ac.uk These ligands can then be used to prepare metal complexes with tailored catalytic activities for a range of organic transformations. The cyclopropoxy group can also play a role in modulating the steric and electronic environment around the metal center, potentially influencing the selectivity and efficiency of the catalyst.
Strategies for Incorporating the Pyridine-Cyclopropoxy Scaffold into Target Molecules
The incorporation of the pyridine-cyclopropoxy scaffold into larger, more complex molecules is primarily achieved through the strategic application of modern cross-coupling methodologies. The choice of reaction depends on the desired bond to be formed (C-C, C-N, etc.) and the nature of the coupling partner.
| Reaction Type | Coupling Partner | Bond Formed | Key Features |
| Suzuki-Miyaura Coupling | Organoboron Reagents (Boronic acids, esters) | C-C | Versatile for introducing aryl and heteroaryl groups. Mild reaction conditions. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Amines, Amides | C-N | Direct formation of aminopyridine derivatives. Wide range of nitrogen nucleophiles can be used. wikipedia.orgnih.gov |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Introduction of alkyne functionalities. Useful for creating linear, rigid structures. libretexts.orgorganic-chemistry.org |
The reactivity of the C-Br bond at the 2-position of the pyridine ring is a key factor in these transformations. This position is generally susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of the cross-coupling reaction. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Utility in Medicinal Chemistry Programs and Lead Optimization (from a synthetic perspective)
The pyridine-cyclopropoxy motif is of significant interest in medicinal chemistry due to its potential to interact with biological targets and its favorable physicochemical properties. The cyclopropyl (B3062369) group, in particular, is often used as a bioisostere for larger or more flexible groups, and it can improve metabolic stability and membrane permeability.
From a synthetic perspective, this compound provides a platform for rapid lead optimization. preprints.org Starting from this common intermediate, medicinal chemists can efficiently generate a library of analogues by varying the substituent at the 2-position using the cross-coupling reactions described above. This parallel synthesis approach allows for the systematic exploration of the structure-activity relationship (SAR) of a compound series.
For example, in the development of kinase inhibitors, a common strategy involves the synthesis of a series of aminopyrimidines or related heterocycles. nih.govmdpi.com The 2-amino-4-cyclopropoxypyridine core, readily accessible from this compound via Buchwald-Hartwig amination, can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. By introducing a variety of substituents through the amine nitrogen or at other positions on the pyridine ring, the potency, selectivity, and pharmacokinetic properties of the inhibitor can be fine-tuned. preprints.orgfrontiersin.org
The ability to quickly and efficiently modify the structure of a lead compound is a critical aspect of modern drug discovery. The reactivity and versatility of this compound make it an invaluable tool for medicinal chemists in their efforts to develop new and effective therapeutic agents.
Future Research Horizons for this compound in Synthetic Chemistry
The compound this compound stands as a versatile scaffold in medicinal and materials chemistry. Its unique combination of a reactive bromo-substituent, a sterically influential cyclopropoxy group, and the core pyridine heterocycle presents a rich landscape for synthetic exploration. As the demand for novel, highly functionalized molecular architectures grows, future research is poised to focus on innovative and efficient methodologies for the synthesis and derivatization of this and related compounds. This article outlines key emerging research areas that promise to unlock the full potential of this valuable building block.
Future Directions and Emerging Research Areas
The future of synthesizing 2-Bromo-4-cyclopropoxypyridine and its derivatives will heavily rely on the principles of green and sustainable chemistry. A primary goal is the development of synthesis pathways that maximize the incorporation of all starting material atoms into the final product, a concept known as atom economy. acs.orgmdpi.com Current multi-step syntheses of functionalized pyridines often involve protecting groups and generate significant waste.
Future research will likely target one-pot synthesis procedures that combine multiple reaction steps without isolating intermediates. nih.gov For instance, rhodium-catalyzed C-H bond functionalization followed by electrocyclization and dehydration offers an expedient route to highly substituted pyridines. nih.gov Adapting such methods to incorporate the bromo and cyclopropoxy functionalities could drastically improve efficiency. Another promising avenue is the use of earth-abundant metal catalysts, such as organolanthanides, for transformations like pyridine (B92270) dearomatization, which can serve as a key step in novel synthetic sequences. northwestern.edu These approaches aim to reduce reliance on expensive and toxic heavy metals, aligning with sustainability goals.
| Strategy | Description | Potential Advantage |
| One-Pot Tandem Reactions | Combining multiple synthetic steps (e.g., C-H activation, cyclization, functionalization) into a single, continuous process without isolating intermediates. | Reduced solvent waste, time, and resource consumption; increased overall yield. |
| Earth-Abundant Metal Catalysis | Utilizing catalysts based on elements like lanthanides, iron, or copper to replace traditional platinum-group metals (e.g., palladium, rhodium). | Lower cost, reduced toxicity, and greater sustainability. northwestern.edu |
| C-H Bond Functionalization | Directly converting C-H bonds on the pyridine precursor into C-C or C-X bonds, avoiding pre-functionalization steps. | High atom economy, fewer synthetic steps, access to novel derivatives. nih.gov |
With two distinct functional handles—the bromo group at the C2 position and the cyclopropoxy group at C4—this compound presents a significant challenge and opportunity in selective functionalization. The pyridine ring's electronic nature makes the C2 and C6 positions susceptible to nucleophilic attack, while the bromine atom is an excellent leaving group for cross-coupling reactions.
Future research will focus on developing catalytic systems that can distinguish between the various reactive sites on the molecule. For instance, achieving regioselective C-H functionalization at the C3, C5, or C6 positions without disturbing the existing bromo and cyclopropoxy groups is a key objective. mdpi.com This would enable the synthesis of tetra-substituted pyridines with precise control over substituent placement. Transition metal catalysis will be instrumental in achieving this selectivity. mdpi.com The development of tailored ligands that can direct a metal catalyst to a specific C-H bond on the pyridine ring will be a critical area of investigation, allowing for programmed, sequential functionalization of the heterocycle.
The cyclopropoxy group is more than just a sterically bulky substituent; its inherent ring strain endows it with unique electronic properties and reactivity. nih.gov While often used to improve metabolic stability in drug candidates, the cyclopropyl (B3062369) ring itself can participate in chemical transformations. Future work will explore leveraging this reactivity for novel synthetic applications.
Research into the ring-opening of aryl cyclopropyl ethers could lead to the formation of entirely new molecular scaffolds. researchgate.net Under specific catalytic conditions (e.g., using Lewis or Brønsted acids), the cyclopropane (B1198618) ring can be opened by a nucleophile, creating a three-carbon chain attached to the pyridine core. nih.govresearchgate.net Controlling the regioselectivity of this ring-opening would provide access to a diverse range of functionalized aliphatic chains at the C4 position. Furthermore, investigating the electronic influence of the cyclopropoxy group on the pyridine ring's reactivity in cycloaddition or dearomatization reactions could uncover novel transformation pathways. nih.gov
| Transformation Type | Description | Potential Synthetic Outcome |
| Catalytic Ring-Opening | Using Lewis or Brønsted acids to activate the cyclopropyl ring, followed by nucleophilic attack to cleave a C-C bond. nih.gov | Formation of γ-functionalized propyl ether chains on the pyridine ring. |
| Photoredox Catalysis | Employing light and a photocatalyst to generate a radical cation from the aryl cyclopropyl ether, initiating ring-opening or functionalization. researchgate.net | Access to novel β-amino ketone derivatives and other complex structures. |
| Homo-Michael Addition | Treating the cyclopropane as a "homo-Michael acceptor" where a nucleophile attacks, leading to ring opening and formation of a C-C bond at a distance. | Synthesis of C3-alkylated indole (B1671886) derivatives and related compounds. researchgate.net |
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. beilstein-journals.orgacs.org The synthesis and functionalization of this compound are well-suited for adaptation to flow-based systems.
Future research will focus on developing robust flow protocols for the key synthetic steps, such as the initial pyridine ring formation and subsequent cross-coupling reactions. beilstein-journals.org Flow reactors allow for rapid optimization of reaction conditions (temperature, pressure, residence time) and can enable the use of hazardous reagents or reactive intermediates with greater safety. researchgate.net
Furthermore, integrating these flow setups with automated platforms driven by machine learning algorithms represents a major leap forward. nih.gov Such autonomous systems can perform high-throughput screening of reaction conditions, rapidly identifying optimal parameters for yield and purity. researchgate.netrsc.org This technology will accelerate the discovery of new derivatives of this compound and enable the creation of large compound libraries for biological screening and materials science applications. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-4-cyclopropoxypyridine, and how can reaction conditions be optimized?
- Methodology :
- Bromination : Direct bromination of 4-cyclopropoxypyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) can yield the target compound. Solvent choice (e.g., CCl₄ or DMF) and temperature (40–60°C) are critical to minimize side reactions .
- Cyclopropoxylation : Introduce the cyclopropoxy group via nucleophilic substitution using cyclopropanol and a base (e.g., NaH) in anhydrous THF. Ensure inert atmosphere to prevent oxidation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol) improves purity. Monitor via TLC and confirm with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopic Analysis : ¹H NMR (δ 7.5–8.5 ppm for pyridine protons; δ 1.0–1.5 ppm for cyclopropane protons) and ¹³C NMR (C-Br signal ~105–110 ppm). Compare with literature data for analogous bromopyridines .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect impurities. Purity >95% is typical for research-grade material.
- Elemental Analysis : Confirm C, H, N, and Br percentages match theoretical values (±0.3% tolerance).
Q. What safety protocols are essential when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Store in amber glass vials under argon at –20°C to prevent degradation. Label containers with hazard codes (e.g., H315 for skin irritation).
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., from dichloromethane/hexane). Use SHELXL for structure refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the cyclopropane ring. Compare with DFT-optimized geometries .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings with arylboronic acids. Monitor reaction progress via in-situ IR or GC-MS.
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants. Identify intermediates via ESI-MS or trapping experiments .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and evaluate steric effects from the cyclopropoxy group.
Q. How do solvent polarity and substituent effects influence the electronic properties of this compound?
- Methodology :
- UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (e.g., hexane vs. DMSO). Correlate with Kamlet-Taft parameters to assess solvatochromism.
- Cyclic Voltammetry : Determine oxidation/reduction potentials in acetonitrile (0.1 M TBAPF₆). Compare with 4-methoxy or 4-methyl analogs to isolate substituent effects .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodology :
- Protecting Groups : Temporarily protect the cyclopropoxy moiety with TMSCl to prevent nucleophilic attack during lithiation or Grignard reactions.
- Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone bath) to suppress undesired ring-opening of the cyclopropane.
- Microwave-Assisted Synthesis : Use controlled microwave irradiation (e.g., 100°C, 20 min) to accelerate desired pathways and reduce decomposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodology :
- Reproducibility Checks : Repeat syntheses using identical protocols. Verify solvent purity and drying methods (e.g., molecular sieves for THF).
- Interlaboratory Comparison : Share samples with collaborating labs for independent NMR/HRMS validation.
- Crystallographic Validation : Resolve structural ambiguities via SC-XRD, as polymorphism can affect melting points .
Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
